molecular formula C11H9NS B188924 (5-Methyl-1-benzothiophen-3-YL)acetonitrile CAS No. 23799-59-9

(5-Methyl-1-benzothiophen-3-YL)acetonitrile

Cat. No. B188924
CAS RN: 23799-59-9
M. Wt: 187.26 g/mol
InChI Key: RRLULFXAPBEUDL-UHFFFAOYSA-N
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Description

“(5-Methyl-1-benzothiophen-3-YL)acetonitrile” is a chemical compound with the molecular formula C11H9NS . It has an average mass of 187.261 Da and a monoisotopic mass of 187.045563 Da .


Synthesis Analysis

The synthesis of benzothiophene derivatives, such as “(5-Methyl-1-benzothiophen-3-YL)acetonitrile”, has been studied extensively. One method involves the one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides . Another method involves the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes in the presence of triisopropylchlorosilane .


Chemical Reactions Analysis

While specific chemical reactions involving “(5-Methyl-1-benzothiophen-3-YL)acetonitrile” are not detailed in the sources retrieved, benzothiophene derivatives are known to undergo various chemical reactions. For instance, they can participate in aryne reactions with alkynyl sulfides .


Physical And Chemical Properties Analysis

“(5-Methyl-1-benzothiophen-3-YL)acetonitrile” has a molecular formula of C11H9NS and an average mass of 187.261 Da . More specific physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the sources retrieved .

Future Directions

While specific future directions for “(5-Methyl-1-benzothiophen-3-YL)acetonitrile” are not mentioned in the sources retrieved, research into benzothiophene derivatives is ongoing. For instance, sulfone derivatives of benzothiophenes have been developed for use in super-resolution fluorescence microscopy . This suggests that “(5-Methyl-1-benzothiophen-3-YL)acetonitrile” and similar compounds may have potential applications in various scientific fields.

properties

IUPAC Name

2-(5-methyl-1-benzothiophen-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NS/c1-8-2-3-11-10(6-8)9(4-5-12)7-13-11/h2-3,6-7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRLULFXAPBEUDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353370
Record name (5-METHYL-1-BENZOTHIOPHEN-3-YL)ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-1-benzothiophen-3-YL)acetonitrile

CAS RN

23799-59-9
Record name (5-METHYL-1-BENZOTHIOPHEN-3-YL)ACETONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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